Cas no 905698-82-0 (4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide)

4-Cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a specialized sulfamoylbenzamide derivative designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclohexyl(methyl)sulfamoyl moiety and a dimethoxybenzothiazole group, which may enhance binding affinity and selectivity in target interactions. The compound's well-defined molecular architecture suggests potential utility as a scaffold for developing enzyme inhibitors or receptor modulators. Its stability under physiological conditions and synthetic accessibility make it a candidate for further investigation in drug discovery. The presence of methoxy and sulfamoyl functional groups could contribute to improved solubility and pharmacokinetic properties, supporting its use in preclinical studies.
4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide structure
905698-82-0 structure
Product name:4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
CAS No:905698-82-0
MF:C23H27N3O5S2
Molecular Weight:489.607583284378
CID:6129983
PubChem ID:4184425

4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
    • Benzamide, 4-[(cyclohexylmethylamino)sulfonyl]-N-(4,7-dimethoxy-2-benzothiazolyl)-
    • 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
    • F0600-1586
    • AKOS024586259
    • 905698-82-0
    • 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
    • インチ: 1S/C23H27N3O5S2/c1-30-18-12-13-19(31-2)21-20(18)25-23(32-21)26-22(27)16-8-10-17(11-9-16)33(28,29)24-14-15-6-4-3-5-7-15/h8-13,15,24H,3-7,14H2,1-2H3,(H,25,26,27)
    • InChIKey: LHUPJRFOPUGLKG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(S(NCC2CCCCC2)(=O)=O)C=C1

計算された属性

  • 精确分子量: 489.13921332g/mol
  • 同位素质量: 489.13921332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 763
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 134Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 8.13±0.70(Predicted)

4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0600-1586-1mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0600-1586-10μmol
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0600-1586-30mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0600-1586-5mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0600-1586-75mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0600-1586-5μmol
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0600-1586-10mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0600-1586-50mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0600-1586-15mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0600-1586-25mg
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
905698-82-0 90%+
25mg
$109.0 2023-05-17

4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide 関連文献

4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamideに関する追加情報

4-Cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview

The compound with CAS No. 905698-82-0, known as 4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzamide core, a cyclohexyl group, and a dimethoxybenzothiazole moiety. The combination of these functional groups makes it a versatile compound with unique properties.

Recent studies have highlighted the importance of benzamide derivatives in drug discovery and material synthesis. The cyclohexyl group in this compound contributes to its stability and solubility, while the dimethoxybenzothiazole moiety enhances its electronic properties. These features make it an ideal candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

One of the most promising aspects of this compound is its ability to act as a biological inhibitor. Research has shown that it can effectively inhibit certain enzymes involved in metabolic pathways, making it a potential lead compound for developing new drugs. Additionally, its electronic properties make it suitable for use in organic electronics and optoelectronic devices.

The synthesis of 4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzamide core, the introduction of the cyclohexyl group, and the functionalization of the benzothiazole ring with methoxy groups. These steps require precise control over reaction conditions to ensure high yields and purity.

Recent advancements in computational chemistry have provided deeper insights into the molecular structure and properties of this compound. Using density functional theory (DFT) calculations, researchers have been able to predict its electronic structure and reactivity. These findings have been instrumental in guiding further experimental studies and optimizing its applications.

In terms of applications, this compound has shown potential in several areas. In the pharmaceutical industry, it is being explored as a drug delivery agent due to its ability to encapsulate and release bioactive molecules. In materials science, its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Furthermore, its stability under harsh conditions makes it suitable for use in industrial processes.

The development of 4-cyclohexyl(methyl)sulfamoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide represents a significant milestone in the field of organic synthesis. Its versatile structure and promising properties make it a valuable addition to the arsenal of compounds available for research and industrial applications. As ongoing studies continue to uncover new uses for this compound, its impact on various fields is expected to grow significantly.

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